molecular formula C18H18N2O5 B8794439 ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE

ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE

Cat. No.: B8794439
M. Wt: 342.3 g/mol
InChI Key: GNNMVQZHPKKOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoylamino group, a nitrophenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoylamino Intermediate: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino intermediate.

    Nitration: The benzoylamino intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Esterification: The final step involves the esterification of the nitrated benzoylamino compound with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts may be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The benzoylamino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of the corresponding amino compound.

    Reduction: Formation of the corresponding carboxylic acid.

    Substitution: Formation of substituted benzoylamino derivatives.

Scientific Research Applications

ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The benzoylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-3-(3-nitrophenyl)-propionate: Similar structure but lacks the benzoyl group.

    Ethyl 3-benzoylamino-3-phenyl-propionate: Similar structure but lacks the nitro group.

    Ethyl 3-benzoylamino-3-(4-nitrophenyl)-propionate: Similar structure but with the nitro group in a different position.

Uniqueness

ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE is unique due to the presence of both the benzoylamino and nitrophenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

ethyl 3-benzamido-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C18H18N2O5/c1-2-25-17(21)12-16(14-9-6-10-15(11-14)20(23)24)19-18(22)13-7-4-3-5-8-13/h3-11,16H,2,12H2,1H3,(H,19,22)

InChI Key

GNNMVQZHPKKOOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Corresponding to Example 3a, 5.0 g of (1b) were acetylated by addition of benzoyl chloride. A white solid was obtained (yield: 3.3 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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